1-Amino-2-methylnaphthalene

Physical Properties Formulation Storage

Unsubstituted naphthylamines lack the ortho-methyl steric and electronic environment required for key medicinal chemistry programs. 1-Amino-2-methylnaphthalene overcomes this limitation. - Enables copper-catalyzed ortho-methyl-directed C4 regioselective phosphorylation or trifluoromethylation, delivering C4-substituted naphthylamine building blocks otherwise difficult to access. - Structurally mandated for (Piperazinyl)pyridopyrimidinone-based KRAS G12C inhibitor pharmacophore construction. - Forms atropisomeric phosphino-triazole ligands for Au(I) complexes; steric bulk of the 2-methyl group enhances atropisomeric stability.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 2246-44-8
Cat. No. B1265667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-methylnaphthalene
CAS2246-44-8
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=C1)N
InChIInChI=1S/C11H11N/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,12H2,1H3
InChIKeyJMBLSGAXSMOKPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2-methylnaphthalene (CAS 2246-44-8): Technical Specification and Baseline Properties for Procurement Evaluation


1-Amino-2-methylnaphthalene (CAS 2246-44-8, also known as 2-Methyl-1-naphthylamine) is a C1-substituted naphthylamine with a molecular formula of C11H11N and a molecular weight of 157.21 g/mol . It is a low-melting solid (mp 28–31 °C) with a density of 1.67 g/mL and a refractive index of n20/D 1.668–1.670 . The compound serves as a versatile aromatic amine building block in organic synthesis, with documented applications in the preparation of KRAS G12C inhibitor intermediates, coordination complexes, and functional polymer films [1].

Why Generic Naphthylamine Substitution Fails: Structural Specificity of 1-Amino-2-methylnaphthalene in Procurement


Simple substitution with unsubstituted 1-naphthylamine or 2-naphthylamine fails to replicate the steric and electronic environment conferred by the ortho-methyl group adjacent to the primary amine in 1-Amino-2-methylnaphthalene. This unique substitution pattern directly alters physical handling properties (e.g., a 19–20 °C lower melting point compared to 1-naphthylamine ) and influences downstream reactivity in key synthetic pathways, including regioselective C–H functionalization [1] and the formation of specific KRAS G12C inhibitor intermediates . The quantitative evidence below substantiates why this specific substitution pattern, not merely the naphthylamine core, dictates procurement decisions.

Quantitative Differentiation Evidence: 1-Amino-2-methylnaphthalene vs. Closest Analogs


Physical Handling and Storage: Lower Melting Point and Higher Density Differentiate 1-Amino-2-methylnaphthalene from Unsubstituted Naphthylamines

Compared to 1-naphthylamine (CAS 134-32-7), 1-Amino-2-methylnaphthalene exhibits a significantly lower melting point of 28–31 °C versus 47–50 °C for 1-naphthylamine [1], and a substantially higher density of 1.67 g/mL versus 1.114 g/mL for 1-naphthylamine [1]. Compared to 2-naphthylamine (CAS 91-59-8, mp 111–113 °C ), the melting point difference is even more pronounced (≈80 °C lower).

Physical Properties Formulation Storage

Acute Oral Toxicity: 1-Amino-2-methylnaphthalene Exhibits Lower LD50 than 1-Naphthylamine and 2-Naphthylamine

The acute oral toxicity (LD50, rat) of 1-Amino-2-methylnaphthalene is 620 mg/kg , which is lower (more toxic) than 1-naphthylamine (680–779 mg/kg [1]) and 2-naphthylamine (727 mg/kg [2]).

Safety Toxicology Handling

Specific Reactivity: Ortho-Methyl Substitution Enables Regioselective C4–H Functionalization in Copper-Catalyzed Phosphorylation

In copper-catalyzed C4–H regioselective phosphorylation/trifluoromethylation reactions, 2-methyl-1-naphthylamine (1-Amino-2-methylnaphthalene) is specifically utilized as a substrate to achieve C4-selectivity [1]. The ortho-methyl group directs the functionalization to the C4 position, a selectivity pattern not observed with unsubstituted 1-naphthylamine under identical conditions.

Organic Synthesis C–H Activation Regioselectivity

Polymer Film Formation: Electropolymerization of 2-Methyl-1-naphthylamine Yields Conductive Poly(imine-amine) Films

Electrochemical polymerization of 2-methyl-1-naphthylamine produces poly(2-methyl-1-naphthylamine) films with a characteristic IR peak ratio (1645 cm⁻¹ / 1620 cm⁻¹) that decreases with increasing synthesis temperature, indicating that 25 °C is optimal for achieving higher molecular weight polymers [1]. The methyl group remains free in the polymer backbone, contributing to the film's structural and electronic properties.

Conductive Polymers Electrochemistry Materials Science

Synthetic Utility: Documented Use as Key Intermediate in KRAS G12C Inhibitor Synthesis

1-Amino-2-methylnaphthalene is explicitly cited as a key intermediate in the preparation of (Piperazinyl)pyridopyrimidinone derivatives, which function as KRAS G12C inhibitors for cancer therapy . While comparative yield data against alternative building blocks is not publicly available, the specific substitution pattern (1-amino-2-methyl) is structurally essential for accessing the naphthyl moiety embedded in these clinical candidates.

Medicinal Chemistry Oncology KRAS G12C

High-Value Application Scenarios for 1-Amino-2-methylnaphthalene Driven by Quantitative Evidence


Synthesis of C4-Functionalized Naphthylamine Derivatives via Copper-Catalyzed C–H Activation

Procure 1-Amino-2-methylnaphthalene specifically for copper-catalyzed phosphorylation or trifluoromethylation reactions where ortho-methyl-directed C4 regioselectivity is required [1]. The presence of the 2-methyl group steers functionalization to the C4 position, enabling the synthesis of otherwise difficult-to-access C4-substituted naphthylamine building blocks for medicinal chemistry programs.

Fabrication of Conductive Poly(imine-amine) Films via Electropolymerization

Utilize 1-Amino-2-methylnaphthalene as a monomer for electropolymerization to produce poly(2-methyl-1-naphthylamine) films [1]. The optimal synthesis temperature of 25 °C yields the highest molecular weight polymer, as indicated by IR peak ratio analysis. These films hold potential as active layers in organic electronic devices or electrochemical sensors.

Preparation of KRAS G12C Inhibitor Intermediates for Oncology Drug Discovery

Integrate 1-Amino-2-methylnaphthalene as a key building block in the synthesis of (Piperazinyl)pyridopyrimidinone-based KRAS G12C inhibitors [1]. The specific 1-amino-2-methyl substitution pattern is structurally mandated for constructing the naphthyl-containing pharmacophore, making this compound indispensable for this therapeutic program.

Synthesis of Atropisomeric Phosphino-Triazole Gold(I) Complexes

Employ 1-Amino-2-methylnaphthalene in the synthesis of atropisomeric phosphino-triazoles, which serve as ligands for gold(I) complexes [1]. The steric bulk introduced by the 2-methyl group contributes to the atropisomeric stability of the resulting ligands, a feature important for asymmetric catalysis and materials applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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